4-[(n-Butyloxy)methyl]thiophenol
Description
4-[(n-Butyloxy)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (aromatic ring with a –SH group) substituted at the para position with a butyloxy methyl (–CH₂O(CH₂)₃CH₃) moiety. Thiophenol derivatives are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their electron-rich aromatic systems and sulfur-based reactivity .
Properties
IUPAC Name |
4-(butoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-8-12-9-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXHGFLWQDLVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Butyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate to form 4-(n-butyloxy)methylphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Butyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-[(n-Butyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(n-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The n-butyloxy group is a common substituent in sulfur-containing compounds. Key comparisons include:
Table 1: Impact of Alkoxy Chain Length on Melting Points
Key Observations :
- Longer alkoxy chains (e.g., n-octadecyloxy in CV-18T) reduce melting points due to decreased crystallinity, a trend likely applicable to 4-[(n-Butyloxy)methyl]thiophenol derivatives .
- The n-butyloxy group in diarylthioureas optimizes bioactivity against Mycobacterium tuberculosis, suggesting steric/electronic advantages for medicinal applications .
Analytical Characterization
Techniques used for related compounds include:
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